Detomidine,3-desmethyl
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Overview
Description
Detomidine,3-desmethyl is a derivative of detomidine, an imidazole-based compound primarily used as a sedative and analgesic in veterinary medicine. Detomidine is an alpha2-adrenoceptor agonist, which means it interacts with specific receptors in the nervous system to produce its effects. It is commonly used in horses and other large animals to induce sedation, muscle relaxation, and pain relief .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of detomidine,3-desmethyl involves several steps. One common method includes the addition reaction of (2,3,3,5-dimethylphenyl) magnesium bromide with formaldehyde in the presence of 1H-imidazole. This intermediate is then subjected to a reduction reaction with isopropanol in the presence of concentrated hydrochloric acid to yield detomidine hydrochloride .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of automated reactors and stringent quality control measures ensures the consistency and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Detomidine,3-desmethyl undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated intermediates in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Detomidine,3-desmethyl has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential use in human medicine for sedation and pain relief.
Industry: Utilized in the development of veterinary pharmaceuticals and as a model compound in drug discovery .
Mechanism of Action
Detomidine,3-desmethyl exerts its effects by binding to alpha2-adrenoceptors in the central nervous system. This binding leads to the inhibition of norepinephrine release, resulting in sedation, analgesia, and muscle relaxation. The molecular targets include pre- and post-synaptic alpha2-adrenoceptors, which modulate neurotransmitter release and neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
Xylazine: Another alpha2-adrenoceptor agonist used for sedation and analgesia in veterinary medicine.
Medetomidine: Similar to detomidine but with a higher affinity for alpha2-adrenoceptors, leading to more potent effects.
Dexmedetomidine: A more selective alpha2-adrenoceptor agonist used in both veterinary and human medicine
Uniqueness
Detomidine,3-desmethyl is unique due to its specific chemical structure, which provides a balance between potency and duration of action. Its pharmacokinetic profile allows for effective sedation and analgesia with minimal side effects compared to other similar compounds .
Properties
Molecular Formula |
C11H12N2 |
---|---|
Molecular Weight |
172.23 g/mol |
IUPAC Name |
5-[(2-methylphenyl)methyl]-1H-imidazole |
InChI |
InChI=1S/C11H12N2/c1-9-4-2-3-5-10(9)6-11-7-12-8-13-11/h2-5,7-8H,6H2,1H3,(H,12,13) |
InChI Key |
ZNZBCEFJSNGEIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1CC2=CN=CN2 |
Origin of Product |
United States |
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